

In-depth Technical Guide: 5-Bromoquinolin-4-ol (CAS No. 723283-89-4)

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Compound of Interest

Compound Name: 5-Bromoquinolin-4-ol

Cat. No.: B1343798

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Core Structural Information

5-Bromoquinolin-4-ol, identified by the CAS number 723283-89-4, is a halogenated derivative of the quinoline scaffold. The strategic placement of a bromine atom at the 5-position and a hydroxyl group at the 4-position provides two reactive sites, making it a valuable intermediate in synthetic and medicinal chemistry.^[1] The quinoline ring system itself is a fundamental building block in the development of numerous compounds with significant biological activities.^[1]

Property	Value	Reference
CAS Number	723283-89-4	^[2] ^[3]
IUPAC Name	5-bromo-1H-quinolin-4-one	^[1]
Molecular Formula	C ₉ H ₆ BrNO	^[3] ^[4]
Molecular Weight	224.05 g/mol	^[4]
Physical Form	Solid	-
Storage	Room Temperature, Sealed in Dry Conditions	-

Biological Activity and Therapeutic Potential (Based on Related Bromoquinoline Derivatives)

While specific biological activity data for **5-Bromoquinolin-4-ol** is not extensively available in the public domain, the broader class of bromoquinoline derivatives has demonstrated significant pharmacological potential. Research on isomers and related structures provides valuable insights into the potential applications of this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of bromo-substituted quinolines. For instance, brominated 8-hydroxyquinolines have shown strong antiproliferative activity against various tumor cell lines, including rat brain tumor (C6), human cervix carcinoma (HeLa), and human colon carcinoma (HT29).[5] The mechanism of action for some of these derivatives involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[5] Modified 4-hydroxyquinolone analogues have also been assessed for their in vitro anticancer activity against human colon carcinoma (HCT116), lung carcinoma (A549), prostate carcinoma (PC3), and breast carcinoma (MCF-7) cell lines.[6]

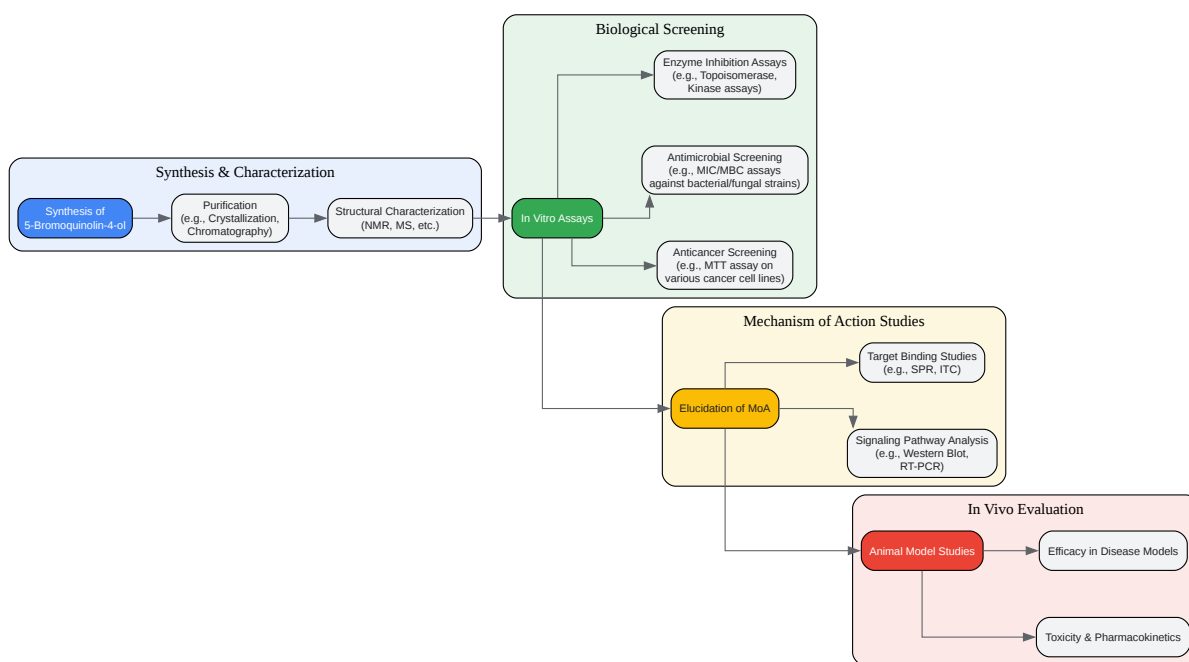
Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 6-bromoquinolin-4-ol have been synthesized and shown to possess antibacterial activity against extended-spectrum β -lactamase (ESBL)-producing *Escherichia coli* and methicillin-resistant *Staphylococcus aureus* (MRSA).[7] Furthermore, a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited strong activity against several gram-positive bacterial strains.[8] The proposed mechanism for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA synthesis.[8] Similarly, 7-bromoquinoline-5,8-dione containing aryl sulphonamides have been investigated for their antimicrobial and antifungal activities.[9]

Hypothetical Experimental Workflow for Biological Evaluation

Given the promising activities of related compounds, a logical next step would be to screen **5-Bromoquinolin-4-ol** for its biological effects. Below is a proposed experimental workflow for

such an investigation.



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A proposed workflow for the synthesis and biological evaluation of **5-Bromoquinolin-4-ol**.

Experimental Protocols (Adapted from Related Compounds)

The following are generalized protocols that could be adapted for the synthesis and initial biological screening of **5-Bromoquinolin-4-ol**, based on methodologies reported for similar bromoquinoline derivatives.

General Synthesis of Bromoquinolinols

A common route for the synthesis of bromoquinolinols involves the reaction of a bromoaniline with a suitable three-carbon synthon, followed by a cyclization reaction. For example, the synthesis of 6-bromoquinolin-4-ol has been achieved by reacting 4-bromoaniline with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol, followed by thermal cyclization in a high-boiling solvent like diphenyl ether.^[10]

A potential synthetic approach for **5-Bromoquinolin-4-ol** could involve:

- **Condensation:** Reaction of 3-bromoaniline with an appropriate reagent like diethyl ethoxymethylenemalonate to form an enamine intermediate.
- **Cyclization:** Thermal or acid-catalyzed intramolecular cyclization of the enamine intermediate to yield the quinoline ring system.

In Vitro Anticancer Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of **5-Bromoquinolin-4-ol** and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

- Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Compound Preparation: A serial dilution of **5-Bromoquinolin-4-ol** is prepared in a 96-well microtiter plate.
- Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions for the microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Concluding Remarks

While direct experimental data on **5-Bromoquinolin-4-ol** is limited, the extensive research on the bromoquinoline scaffold strongly suggests its potential as a valuable lead compound in drug discovery, particularly in the areas of oncology and infectious diseases. The provided hypothetical workflow and adapted experimental protocols offer a foundational framework for initiating the biological evaluation of this compound. Further research is warranted to elucidate its specific biological activities and mechanisms of action.

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